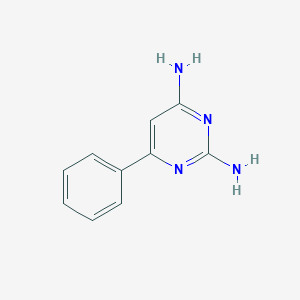

6-Phenylpyrimidine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISKLPYPMZTPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505854 | |

| Record name | 6-Phenylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3308-24-5 | |

| Record name | 6-Phenylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Phenylpyrimidine 2,4 Diamine and Its Analogues

Established Synthetic Routes to the 6-Phenylpyrimidine-2,4-diamine Core Structure

Multicomponent Condensation Reactions for Pyrimidine (B1678525) Ring Formation

Multicomponent reactions (MCRs) offer an efficient approach for the synthesis of complex molecules like this compound in a single step from readily available starting materials. One common MCR involves the condensation of an aromatic aldehyde, malononitrile, and guanidine (B92328). jetir.org For instance, the reaction of benzaldehyde, malononitrile, and guanidine hydrochloride in the presence of a catalyst such as iron acetylacetonate (B107027) in ethanol (B145695) leads to the formation of 2,4-diamino-6-phenylpyrimidine-5-carbonitrile. jetir.org This one-pot synthesis is valued for its operational simplicity and high yields. jetir.org

Another variation of the MCR is the Groebke-Blackburn-Bienaymé reaction (GBBR), which can be used to produce diverse pyrimidine derivatives. csic.esresearchgate.net For example, the reaction of 2,4-diaminopyrimidine (B92962) with aldehydes and isocyanides can yield a library of substituted pyrimidines. csic.es

| Reactants | Catalyst/Conditions | Product | Reference |

| Benzaldehyde, Malononitrile, Guanidine Hydrochloride | Iron Acetylacetonate, Ethanol, Reflux | 2,4-diamino-6-phenylpyrimidine-5-carbonitrile | jetir.org |

| 2,4-Diaminopyrimidine, Aldehydes, Isocyanides | p-Toluenesulfonic acid, DMF | Substituted Pyrimidines | csic.es |

Synthesis from Guanidine and Activated Nitriles

The synthesis of this compound can also be achieved through the reaction of guanidine with activated nitriles. A notable example is the reaction of guanidine with α-chlorocinnamonitriles, which can be prepared from the corresponding aldehydes or ketones. researchgate.net This method provides a direct route to 6-aryl-2,4-diaminopyrimidines. researchgate.net Similarly, allenic nitriles, such as 3-phenylpropynenitrile, react with guanidine to form 2,4-diamino-6-phenylpyrimidine. psu.edu The reaction of chalcones with guanidine hydrochloride in dimethylformamide (DMF) under reflux conditions also yields 4,6-di(phenyl)pyrimidin-2-amines. researchgate.net

| Guanidine Source | Activated Nitrile/Precursor | Conditions | Product | Reference |

| Guanidine | α-Chlorocinnamonitriles | - | 2,4-Diamino-6-arylpyrimidines | researchgate.net |

| Guanidine | 3-Phenylpropynenitrile | Sodium hydroxide, 95% Ethanol, Reflux | 2,4-Diamino-6-phenylpyrimidine | psu.edu |

| Guanidine Hydrochloride | Chalcones | DMF, Reflux | 4,6-Di(phenyl)pyrimidin-2-amines | researchgate.net |

| Guanidine Carbonate | Benzaldehyde, Malononitrile | Ethanol/Water, Reflux | 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile | nih.gov |

Advanced Strategies for Functionalized this compound Derivatives

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Arylation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are powerful tools for introducing aryl groups at various positions of the pyrimidine ring. hw.ac.ukresearchgate.net The Suzuki coupling of 6-chloro-2,4-diaminopyrimidine with aryl boronic acids, using a palladium catalyst like Pd(PPh₃)₄, provides a high-yielding route to 6-aryl-2,4-diaminopyrimidines. researchgate.netsci-hub.se This method is versatile and allows for the synthesis of a wide range of 6-aryl derivatives. researchgate.net Similarly, 2,4,6-trichloropyrimidine (B138864) can undergo a Suzuki coupling with phenylboronic acid to produce 2,4-dichloro-6-phenylpyrimidine (B1267630), which can be further functionalized. acs.org

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 6-Chloro-2,4-diaminopyrimidine | Aryl boronic acids | Pd(PPh₃)₄ | 6-Aryl-2,4-diaminopyrimidines | researchgate.netsci-hub.se |

| 2,4,6-Trichloropyrimidine | 4-Fluorophenylboronic acid | Pd(OAc)₂/dppb | 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine | acs.org |

| 2,4-Diamino-5-iodo-6-substituted pyrimidines | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,4-Diamino-5-phenyl-6-substituted pyrimidines | mdpi.com |

Introduction of Flexible Side Chains at Pyrimidine Ring Positions (e.g., C-5, C-6)

The introduction of flexible side chains at the C-5 and C-6 positions of the pyrimidine ring is crucial for modifying the biological activity of these compounds. arkat-usa.org At the C-5 position, functionalization can be achieved through various methods, including the iodination of the pyrimidine ring followed by a Suzuki coupling to introduce aryl groups. mdpi.com For instance, 2,4-diamino-6-substituted pyrimidines can be iodinated at the C-5 position using N-iodosuccinimide, and the resulting 5-iodo derivative can then be coupled with a boronic acid to introduce a flexible side chain. mdpi.com

Functionalization at the C-6 position often involves the displacement of a leaving group, such as a chlorine atom, with a nucleophile. acs.org For example, 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine can react with thiol nucleophiles to introduce S-bridged side chains. acs.org

| Position | Functionalization Strategy | Reagents | Resulting Structure | Reference |

| C-5 | Iodination followed by Suzuki Coupling | N-Iodosuccinimide, Aryl boronic acid, Pd(PPh₃)₄ | 5-Aryl-2,4-diaminopyrimidines | mdpi.com |

| C-6 | Nucleophilic Aromatic Substitution | Thiol nucleophiles | S-bridged pyrido[3,2-d]pyrimidines | acs.org |

Substitution Modifications at Amine Positions (N-2, N-4)

Modifications at the N-2 and N-4 amine positions of the pyrimidine ring are essential for tuning the properties of this compound derivatives. Palladium-catalyzed amination reactions are a common method for introducing various substituents at these positions. nih.govresearchgate.net For example, a highly regioselective amination of 6-aryl-2,4-dichloropyrimidines can be achieved, favoring substitution at the C-4 position. acs.org

Furthermore, the synthesis of N-substituted pyrimidines can be accomplished by reacting a chloropyrimidine with an appropriate amine. For instance, reacting 2,4-dichloro-6-phenylpyrimidine with various amines in the presence of a palladium catalyst and a base like LiHMDS can lead to the selective formation of N4-substituted products. acs.org Another approach involves the condensation of a substituted guanidine with a suitable precursor to directly install a substituent on one of the amino groups.

| Pyrimidine Core | Amine | Catalyst/Conditions | Product | Reference |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd(OAc)₂/dppb, LiHMDS | N4-substituted-6-aryl-2-chloropyrimidin-4-amine | acs.org |

| 2-Chloro-N-phenylpyrimidin-4-amine | Aromatic amines | Concentrated HCl, 2-methoxyethanol, 120 °C | N2,N4-Diarylpyrimidine-2,4-diamines | acs.org |

Biological Activities and Pharmacological Potential of 6 Phenylpyrimidine 2,4 Diamine Derivatives

Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a vital enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR an attractive target for antimicrobial and anticancer therapies.

The DHFR enzyme of Plasmodium falciparum (PfDHFR), the parasite responsible for the most severe form of malaria, is a key target for antimalarial drugs like pyrimethamine. tandfonline.com However, the emergence of drug-resistant strains, often due to mutations in the DHFR gene (such as S108N), has necessitated the development of new inhibitors. acs.orgresearchgate.net Derivatives of 6-phenylpyrimidine-2,4-diamine have been investigated as potent inhibitors of both wild-type and mutant PfDHFR.

Research has shown that modifications on the 5-phenyl ring and at the 6-position of the pyrimidine (B1678525) ring can significantly influence the inhibitory activity against PfDHFR. tandfonline.com For instance, a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines displayed promising inhibitory activity against both wild-type (WT) and quadruple mutant (QM) PfDHFR. nih.gov However, compounds bearing a 6-phenyl substituent showed weaker binding compared to those with more flexible or smaller groups at the same position. nih.gov Specifically, 6-phenyl substituted compounds (7a-c) exhibited Kᵢ values in the range of 86–243 nM against wild-type PfDHFR and 69–208 nM against the quadruple mutant. nih.gov This suggests that the bulky 6-phenyl group may negatively impact binding within the active site of the enzyme. nih.gov

In contrast, other analogues have shown high affinity for both wild-type and mutant PfDHFR enzymes, with some exhibiting inhibition constants (Kᵢ) in the sub-nanomolar to low nanomolar range. acs.orgmalariaworld.org These potent inhibitors are designed to overcome resistance mechanisms, such as the steric hindrance caused by the S108N mutation that weakens the binding of traditional drugs like pyrimethamine. acs.orgresearchgate.net

Table 1: Inhibitory Activity of this compound Derivatives against PfDHFR

| Compound Series | Target Enzyme | Kᵢ Range (nM) |

|---|---|---|

| 5-[(Phenethylamino)methyl]pyrimidine-2,4-diamines | PfDHFR-WT | 1.3–243 |

| 5-[(Phenethylamino)methyl]pyrimidine-2,4-diamines | PfDHFR-QM | 13–208 |

| 6-Phenyl substituted pyrimidine-2,4-diamines (7a-c) | PfDHFR-WT | 86–243 |

| 6-Phenyl substituted pyrimidine-2,4-diamines (7a-c) | PfDHFR-QM | 69–208 |

A critical aspect in the development of antifolate drugs is their selectivity: they must potently inhibit the pathogen's DHFR while having minimal effect on the human enzyme to reduce toxicity. acs.orgacs.org Derivatives of 2,4-diaminopyrimidine (B92962) have been specifically designed and evaluated for this species-dependent activity.

Studies have successfully identified compounds with high affinity for P. falciparum DHFR (both wild-type and mutant strains) but very low to no affinity for human DHFR. acs.orgnih.gov For example, a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines were all found to inhibit parasitic DHFR to a much greater extent than human DHFR. nih.gov This selectivity is crucial for a favorable therapeutic window.

The quest for selective inhibitors extends to other pathogens as well. Research into 2,4-diamino-5-(substituted benzyl)pyrimidines has yielded compounds with high selectivity for the DHFR enzymes of opportunistic pathogens like Pneumocystis carinii (Pc), Toxoplasma gondii (Tg), and Mycobacterium avium (Ma) over the host (rat) enzyme. acs.org For instance, compound 28 (2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine) showed a selectivity index of 120 for TgDHFR and 430 for MaDHFR when compared to rat DHFR. acs.org Similarly, compound 29 (2,4-diamino-[2'-methoxy-5'-(4-carboxyphenyl)ethynylbenzyl]pyrimidine) was found to be the most selective inhibitor of MaDHFR encountered, with a selectivity index of 2200. acs.org This high degree of selectivity is a key goal in designing antifolates for various infectious diseases. acs.org

Table 2: Species-Dependent Inhibition of DHFR by Pyrimidine Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity Index (vs. Rat DHFR) |

|---|---|---|---|

| 28 | PcDHFR | 23 | 28 |

| 28 | TgDHFR | 5.5 | 120 |

| 28 | MaDHFR | 1.5 | 430 |

| 29 | MaDHFR | 3.7 | 2200 |

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that play essential roles in regulating the cell cycle and gene transcription. nih.govsci-hub.se Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. sci-hub.se The pyrimidine-2,4-diamine scaffold has been utilized to develop potent dual inhibitors of specific CDKs.

CDK2, complexed with cyclin E or A, is crucial for the G1/S phase transition of the cell cycle, while CDK9, as part of the positive transcription elongation factor b (P-TEFb), regulates gene transcription. nih.govrsc.org Simultaneous inhibition of both CDK2 and CDK9 is a promising strategy for cancer therapy.

A series of N⁴-(substituted thiazol-2-yl)-N²-(4-substituted phenyl)pyrimidine-2,4-diamines were developed as highly potent dual CDK2/CDK9 inhibitors. acs.org Extensive structure-activity relationship (SAR) studies led to the identification of compound 20a , which demonstrated exceptional potency with IC₅₀ values of 0.004 µM (4 nM) for CDK2 and 0.009 µM (9 nM) for CDK9. acs.org This represented a significant improvement over the initial lead compounds. acs.org Further SAR exploration on N²,N⁴-disubstituted pyrimidine-2,4-diamines identified compounds 3g and 3c as the most potent inhibitors, with IC₅₀ values of 83 nM for CDK2 and 65 nM for CDK9, respectively. nih.gov These dual inhibitors were also shown to induce G2/M cell cycle arrest in cancer cell lines. nih.gov

Table 3: Inhibitory Activity of Pyrimidine-2,4-diamine Derivatives against CDK2/CDK9

| Compound | CDK2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) |

|---|---|---|

| 20a | 4 | 9 |

| 12i | 52 | 124 |

| 3g | 83 | - |

| 3c | - | 65 |

Similar to CDK2, CDK6 is involved in cell cycle progression, particularly the G1-S transition, by partnering with D-type cyclins. sci-hub.se The dual inhibition of CDK6 and the transcriptional kinase CDK9 presents another viable approach to cancer treatment.

Researchers have discovered a series of 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as effective dual CDK6 and CDK9 inhibitors. sci-hub.senih.gov Through intensive structural modifications, compound 66 was identified as the most active dual inhibitor, showing a balanced potency against both CDK6 and CDK9, along with good selectivity over the closely related CDK2. sci-hub.senih.gov Biological studies confirmed that compound 66 binds directly to CDK6 and CDK9, leading to the suppression of downstream signaling pathways, cell cycle arrest, and ultimately, apoptosis in tumor cells. nih.govresearchgate.net The development of these dual inhibitors highlights the therapeutic potential of targeting both cell cycle progression and transcription in cancer. nih.gov

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse range of therapeutic agents. Derivatives of this compound have demonstrated significant potential across various pharmacological domains, including kinase inhibition for cancer therapy and antimicrobial activities against a spectrum of pathogens. This article delineates the biological activities and pharmacological potential of these derivatives, focusing on their efficacy as inhibitors of specific kinases and their broad-spectrum antimicrobial properties.

Structure Activity Relationship Sar Studies of 6 Phenylpyrimidine 2,4 Diamine Analogues

Identification of Key Structural Motifs Governing Biological Potency and Selectivity

The phenyl group at the 6-position of the pyrimidine (B1678525) ring plays a significant role in orienting the molecule within the binding pocket and can engage in hydrophobic interactions. nih.gov However, an inflexible biaryl axis between the phenyl and pyrimidine rings can sometimes negatively impact binding. nih.gov The nature and substitution pattern of this phenyl ring are critical determinants of both potency and selectivity.

Furthermore, the introduction of flexible linkers or side chains at various positions on the pyrimidine or phenyl rings can allow for interactions with more distant or specific pockets within the target protein, thereby enhancing affinity and selectivity. tandfonline.comnih.gov For instance, a flexible linker carrying a phenyl ethylcarboxylate group in the DHFR inhibitor P218 enabled a second anchoring point, significantly boosting its activity against resistant strains. tandfonline.com

Pharmacophore models derived from active compounds consistently highlight the importance of a hydrogen bond donor feature, a hydrophobic group, and aromatic rings for potent inhibition. researchgate.net These models serve as a guide for designing new analogues with improved biological profiles.

Impact of Substituent Variations on Inhibitory Activity

Substituents on the phenyl ring of 6-phenylpyrimidine-2,4-diamine analogues have a profound impact on their inhibitory activity. The electronic and steric properties of these substituents can modulate binding affinity and selectivity.

In the context of CDK2/CDK9 inhibitors, various substituents on the N4-phenyl ring are generally well-tolerated. rsc.org However, the specific substitution pattern can lead to significant fluctuations in inhibitory activity. For example, a 2,6-difluorophenyl substitution was found to be optimal in one study, significantly enhancing potency against both CDK2 and CDK9. rsc.orgnih.gov Conversely, substitution at the C-2' position of the phenyl ring was poorly tolerated, with any substituent larger than a hydrogen atom causing a dramatic loss of activity, likely due to interference with key hydrogen bonding interactions. rsc.org

For DHFR inhibitors, the substitution on the phenyl ring is critical for overcoming drug resistance. In pyrimethamine, the p-chloro-phenyl group clashes with the asparagine residue in the S108N mutant of P. falciparum DHFR, leading to resistance. researchgate.net Modifying this substitution by removing the para-chloro group or moving it to the meta position can restore binding to the mutant enzyme. researchgate.net

The following table summarizes the effect of different phenyl substituents on the inhibitory activity of N2,N4-diphenylpyrimidine-2,4-diamines against CDK2 and CDK9. rsc.org

| Compound | R¹ (N4-phenyl) | R³ (N2-phenyl) | R⁴ (N2-phenyl) | R⁵ (N2-phenyl) | CDK2 IC₅₀ (µM) | CDK9 IC₅₀ (µM) |

| 2e | 2,6-difluoro | H | H | H | 0.24 | 0.095 |

| 3a | 2,6-difluoro | H | H | OCH₃ | 1.10 | 0.48 |

| 3b | 2,6-difluoro | H | H | N(CH₃)₂ | 0.38 | 0.08 |

| 3c | 2,6-difluoro | H | H | Morpholino | 0.30 | 0.065 |

| 3d | 2,6-difluoro | H | H | Piperidin-1-yl | 0.13 | 0.66 |

| 3f | 2,6-difluoro | F | H | H | ND | ND |

| 3g | 2,6-difluoro | H | F | H | 0.083 | 0.10 |

| 3h | 2,6-difluoro | OCH₃ | H | H | ND | ND |

| 3i | 2,6-difluoro | H | OCH₃ | H | 0.57 | 0.19 |

| 3j | 2,6-difluoro | H | CH₃ | H | 2.90 | 0.16 |

| 3k | 2,6-difluoro | H | H | CH₃ | 0.44 | 0.083 |

| ND = Not Determined |

The introduction of flexible side chains at various positions of the pyrimidine ring is a key strategy for enhancing the potency and selectivity of this compound analogues. These flexible linkers can allow the molecule to adopt an optimal conformation within the binding site and reach distant interaction points.

In the development of P. falciparum DHFR inhibitors, analogues with a flexible linker between the pyrimidine and phenyl rings have shown promise. nih.gov For example, 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines displayed potent inhibitory activity against both wild-type and mutant PfDHFR. nih.gov The flexibility of the side chain allows for variability in the binding of the terminal rings while the pyrimidine core maintains a conserved binding mode. nih.gov

For CDK inhibitors, substitutions at the C5 position of the pyrimidine ring have been explored. acs.org The introduction of a methyl group at this position was found to be important for enzyme potency, particularly against CDK9. acs.org However, a methoxy (B1213986) group at the same position led to much weaker CDK2 inhibition. acs.org

Replacing the phenyl group with other heterocyclic rings, such as pyridine (B92270) or thiazole (B1198619), can significantly modulate the biological activity of 2,4-diaminopyrimidine (B92962) derivatives. These heterocyclic rings can introduce additional hydrogen bond donors or acceptors and alter the electronic and steric properties of the molecule.

In the context of CDK2 and CDK9 inhibitors, the introduction of a substituted thiazole ring at the N4-position of the pyrimidine has led to highly potent dual inhibitors. acs.org The substituents on the thiazole ring were found to be beneficial for CDK2 inhibition. acs.org

Pyridine- and thiazole-based compounds have also been investigated for their anti-inflammatory and antimicrobial activities. nih.govmdpi.comnih.gov The combination of pyridine and thiazole moieties within the same molecule has resulted in compounds with promising biological profiles. mdpi.com

The table below shows the inhibitory activity of N⁴-(substituted thiazol-2-yl)-N²-(4-substituted phenyl)pyrimidine-2,4-diamines against CDK2 and CDK9. acs.org

| Compound | R¹ (phenyl) | R² (thiazole) | R³ (pyrimidine) | CDK2 IC₅₀ (µM) | CDK9 IC₅₀ (µM) |

| 19a | H | CH₃ | H | 0.005 | >1 (29% inh.) |

| 19b | H | NO₂ | H | 0.012 | >1 (15% inh.) |

| 19d | H | COOCH₃ | H | 0.025 | >1 (10% inh.) |

| 20a | H | CH₃ | CH₃ | 0.004 | 0.009 |

| 20b | H | NO₂ | CH₃ | >1 (45% inh.) | 0.003 |

The 2,4-diamino functionality of the pyrimidine ring is a critical pharmacophoric element for the biological activity of this class of compounds. nih.gov This moiety is often involved in forming key hydrogen bond interactions with the target protein, anchoring the inhibitor in the active site.

In kinase inhibitors, the 2,4-diaminopyrimidine scaffold mimics the adenine (B156593) core of ATP and forms hydrogen bonds with the hinge region of the kinase. mdpi.com Specifically, the amino groups at positions 2 and 4, along with the N1 and N3 atoms of the pyrimidine ring, can act as both hydrogen bond donors and acceptors.

For DHFR inhibitors, the 2,4-diaminopyrimidine moiety mimics the pteridine (B1203161) ring of the natural substrate, dihydrofolate. tandfonline.com The amino groups are crucial for binding to conserved residues in the DHFR active site, such as aspartate. tandfonline.com

Studies have shown that compounds containing the 2,4-diaminopyrimidine moiety can inhibit thiamine (B1217682) transporters, suggesting that this structural feature can lead to off-target effects. nih.govresearchgate.net This highlights the importance of this functionality for interaction with various biological targets.

Computational Approaches in SAR Elucidation

Computational methods play a vital role in understanding the structure-activity relationships of this compound analogues and in guiding the design of new, more potent inhibitors. Techniques such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and molecular dynamics (MD) simulations provide valuable insights into the binding modes and interactions of these compounds with their target proteins. researchgate.netnih.govnih.gov

Molecular docking studies are used to predict the binding pose of a ligand within the active site of a protein, helping to rationalize observed SAR data and to identify key interactions. nih.govresearchgate.netresearchgate.net For example, docking studies have corroborated that slight changes in phenyl substituents can lead to dramatic structural changes in the hinge region of kinases, resulting in different binding poses and selectivities. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to build predictive models that correlate the 3D properties of molecules with their biological activities. nih.govnih.govthieme-connect.com These models can generate contour maps that highlight favorable and unfavorable regions for substituent modifications, guiding the design of new analogues with enhanced potency. nih.govnih.gov

Molecular dynamics simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of the stability of the binding interactions over time. researchgate.netnih.govnih.gov These simulations can offer insights into the conformational changes that occur upon ligand binding and can help to refine the understanding of the SAR. researchgate.net

Pharmacophore modeling is another powerful computational tool used to identify the essential chemical features required for biological activity. researchgate.netresearchgate.net By generating a 3D arrangement of these features, pharmacophore models can be used for virtual screening of compound libraries to identify novel scaffolds or for de novo design of new inhibitors. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, QSAR studies have been instrumental in identifying key molecular descriptors that influence their inhibitory potency.

In a study focused on a series of pyrimidine-4,6-diamine derivatives as Janus kinase 3 (JAK3) inhibitors, a robust QSAR model was developed using multiple linear regression (MLR). tandfonline.com This model demonstrated a strong correlation between the predicted and experimental activities, with a squared correlation coefficient (R²) of 0.89. tandfonline.com Further refinement of this model using an artificial neural network (ANN) improved the predictive power, achieving an R² of 0.95. tandfonline.com The high predictive accuracy of these models was confirmed through leave-one-out cross-validation, which yielded a Q² value of 0.65, indicating the model's reliability. tandfonline.com

Another QSAR analysis on phenylurea substituted 2,4-diamino-pyrimidines as antimalarial agents highlighted the significance of lipophilicity. nih.gov The study revealed that lipophilicity is a key driver for improved anti-malarial activity against Plasmodium falciparum. nih.gov However, it was also noted that the most active compounds in this series suffered from high lipophilicity, which could lead to poor aqueous solubility and permeability. nih.gov This finding underscores the importance of balancing lipophilicity to achieve optimal drug-like properties.

A separate investigation into pyrimidine derivatives as second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors also employed QSAR modeling. The developed models showed good predictability, which is essential for guiding the synthesis of novel and more potent inhibitors. thieme-connect.com

The table below summarizes the statistical parameters of a representative QSAR model for pyrimidine-4,6-diamine derivatives as JAK3 inhibitors. tandfonline.com

| Model | R² | Q² (Leave-one-out) |

|---|---|---|

| MLR | 0.89 | 0.65 |

| ANN | 0.95 | N/A |

Three-Dimensional QSAR (3D-QSAR) and Contour Map Analysis

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by analyzing the steric and electrostatic fields of the molecules in 3D space.

For a series of N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3), both CoMFA and CoMSIA models were developed. mdpi.comnih.gov The CoMFA model yielded a cross-validated q² of 0.802 and a non-cross-validated r² of 0.983, indicating high internal and external predictive power. nih.gov The CoMSIA model, incorporating steric, electrostatic, hydrophobic, and hydrogen bond donor fields, also showed good statistical significance with a q² of 0.725 and an r² of 0.965. nih.gov

The contour maps generated from these models provide a visual representation of the favorable and unfavorable regions for substitution on the ligand structure. For instance, in the CoMFA steric contour map, green contours highlight areas where bulky substituents are favored, while yellow contours indicate regions where they are disfavored. Similarly, in the electrostatic contour maps, blue contours represent areas where electropositive groups enhance activity, and red contours show where electronegative groups are preferred. researchgate.net

In the study of N-phenylpyrimidine-2-amine moieties, the alignment of the compounds within the ATP pocket was crucial for the 3D-QSAR analysis. researchgate.net The CoMFA steric contour map revealed that a green contour near the R1 position of an anisole (B1667542) ring and two green contours around the R2 position of a morpholine (B109124) ring suggested that steric substitutions in these regions would be beneficial for inhibitory activity. researchgate.net

The statistical results for the 3D-QSAR models for N-phenylpyrimidine-4-amine derivatives are presented in the table below. nih.gov

| Model | q² | r² | External Predictive Power (Q F 3 2) |

|---|---|---|---|

| CoMFA | 0.802 | 0.983 | 0.698 |

| CoMSIA | 0.725 | 0.965 | 0.668 |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is another powerful tool in drug design that identifies the essential steric and electronic features required for a ligand to interact with a specific biological target.

For a set of phenylpyrimidine derivatives with known biological activity against JAK3, a five-point common pharmacophore hypothesis, DHRRR_1, was generated. researchgate.net This model identified the necessity of a hydrogen bond donor feature, a hydrophobic group feature, and three aromatic ring features for potent inhibition. researchgate.net The validity of this pharmacophore model was demonstrated by its ability to effectively distinguish between active and inactive compounds, achieving a Receiver Operating Characteristic (ROC) value of 0.9. researchgate.net

In a different study on 2,4-diamino-5-deazapteridine inhibitors of Mycobacterium avium complex dihydrofolate reductase, a successful pharmacophore model consisted of two hydrogen bond acceptors, one hydrophobic feature, and one ring aromatic feature. nih.gov This model showed a high correlation coefficient of 0.967 and was able to predict the activity of new compounds with high accuracy. nih.gov

The features of a pharmacophore model for phenylpyrimidine derivatives as JAK3 inhibitors are detailed in the table below. researchgate.net

| Pharmacophore Hypothesis | Features | ROC Value |

|---|---|---|

| DHRRR_1 | 1 Hydrogen Bond Donor, 1 Hydrophobic Group, 3 Aromatic Rings | 0.9 |

Advanced Computational and Theoretical Investigations of 6 Phenylpyrimidine 2,4 Diamine

Molecular Docking Studies

Molecular docking serves as a foundational computational tool to predict the preferred orientation of 6-Phenylpyrimidine-2,4-diamine when it binds to a target protein. These simulations provide critical insights into the binding energetics and the specific interactions that stabilize the ligand-protein complex.

Prediction of Ligand-Enzyme Binding Modes and Interactions

Molecular docking studies have been pivotal in elucidating the binding modes of this compound derivatives with various enzymes, including dihydrofolate reductase (DHFR) from both Staphylococcus aureus (SaDHFR) and human sources (hDHFR). A recurrent finding in these studies is the critical role of the 2,4-diaminopyrimidine (B92962) scaffold in anchoring the ligand within the enzyme's active site. Specifically, the 2-amino group has been shown to form hydrogen bonds with the carboxylate side chain of Asp27, a key residue in the DHFR active site. Concurrently, the 4-amino group often engages in hydrogen bonding with the backbone carbonyl of Val115 and the side chain of Thr118.

The phenyl substituent of the ligand typically occupies a hydrophobic pocket, where it establishes van der Waals contacts with residues such as Phe92, Leu28, and Ile50, further stabilizing the complex. The precise nature and geometry of these interactions can be modulated by substitutions on the phenyl ring, which in turn influences the binding affinity and selectivity of the compound.

Identification of Critical Binding Site Residues and Allosteric Sites

Through molecular docking, researchers have successfully identified amino acid residues that are critical for the effective binding of this compound. Within SaDHFR, Asp27 is a highly conserved residue that forms an essential salt bridge with the protonated N1 of the pyrimidine (B1678525) ring, a characteristic interaction for many DHFR inhibitors. The hydrophobic pocket, defined by residues including Ile50, Phe92, and Leu28, is also crucial for accommodating the phenyl group of the inhibitor. While the primary focus of docking studies has been on the orthosteric binding site, these computational approaches also hold the potential for identifying allosteric sites—alternative binding pockets on the enzyme that can modulate its activity.

Molecular Dynamics (MD) Simulations

To move beyond the static picture offered by molecular docking, molecular dynamics (MD) simulations are employed. These simulations provide a dynamic view of the ligand-receptor complex, accounting for the flexibility of both the protein and the ligand over time in a simulated physiological environment.

Assessment of Ligand-Receptor Complex Stability and Conformational Dynamics

MD simulations have been utilized to assess the stability of the binding poses of this compound derivatives predicted by molecular docking. By tracking metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, researchers can confirm that the ligand remains stably bound within the active site throughout the simulation.

These simulations also shed light on the conformational dynamics of the enzyme upon ligand binding. For instance, the flexibility of certain regions, like the M20 loop in SaDHFR, can be altered by the presence of the inhibitor. The dynamic behavior of the ligand itself within the binding pocket, such as the rotational freedom of the phenyl ring, can also be analyzed to provide a more comprehensive understanding of the binding event.

Analysis of Mutational Effects on Binding Affinity

A powerful application of MD simulations is the ability to predict the impact of mutations on the binding affinity of this compound. By computationally introducing mutations into the protein structure, such as the F92L mutation in SaDHFR, researchers can investigate the resulting structural and energetic changes that affect inhibitor binding. This type of analysis is invaluable for understanding and potentially overcoming mechanisms of drug resistance.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical approach used to investigate the electronic properties of molecules. For this compound, DFT calculations can provide fundamental insights into its intrinsic characteristics that dictate its reactivity and interaction with biological targets. These calculations can determine the molecule's optimal geometry, electron density distribution, and frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). This information is crucial for rationalizing structure-activity relationships and for the design of novel analogs with enhanced properties. For example, the calculated electrostatic potential map can highlight regions of the molecule prone to electrostatic interactions, such as hydrogen bonding. The energies of the HOMO and LUMO are indicative of the molecule's electron-donating and accepting capabilities, which are relevant for its chemical reactivity and potential for charge-transfer interactions within an enzyme's active site.

Investigation of Molecular Electronic Properties (e.g., Frontier Molecular Orbitals, Natural Bond Orbitals)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the molecular electronic properties of pyrimidine derivatives. bohrium.comresearchgate.netresearchgate.net These studies are crucial for understanding the molecule's reactivity, stability, and optical properties. bohrium.comresearchgate.net

Frontier Molecular Orbitals (FMO): The FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (Egp) is a critical parameter for determining the chemical reactivity and stability of a molecule. researchgate.net For instance, in studies of the related 2-phenylpyrimidine-4,6-diamine, DFT calculations at the B3LYP/6–311++G(d,p) level have been used to determine these energy values. bohrium.comresearchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net Computational analyses show that these properties can be influenced by the solvent environment, with polar solvents often leading to increased stability and reactivity. bohrium.comresearchgate.net

| Parameter | Description | Typical Findings | Significance |

|---|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Concentrated on specific molecular regions, e.g., the toluene (B28343) part in some derivatives. acs.org | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Found on other parts, like the 6-methoxypyrimidine-2,4-diamine (B1298838) group. acs.org | Indicates electron-accepting ability. |

| Energy Gap (Egp) | Difference between ELUMO and EHOMO | A key descriptor of molecular reactivity. researchgate.net | A smaller gap suggests higher reactivity. researchgate.net |

| NBO Stabilization Energy (E2) | Energy of hyperconjugative interactions | Large values indicate significant intramolecular charge transfer and stability. acs.org | Quantifies internal bonding strength and molecular stability. acs.org |

Vibrational Frequency Analysis and Correlation with Spectroscopic Data

Vibrational frequency analysis using DFT calculations is essential for interpreting and assigning experimental spectroscopic data, such as FT-IR and FT-Raman spectra. bohrium.comresearchgate.netderpharmachemica.com By computing the theoretical vibrational frequencies and comparing them to experimental values, researchers can confirm the molecular structure and understand the vibrational modes of different functional groups. bohrium.comresearchgate.net

For 2-phenylpyrimidine-4,6-diamine, a close analog, detailed vibrational assignments have been performed using the B3LYP/6–311++G(d,p) level of theory. bohrium.comresearchgate.net The calculated wavenumbers often show excellent agreement with experimental frequencies after applying a scaling factor. derpharmachemica.com For example, the characteristic N-H stretching deformations of the amino groups are calculated and assigned in the range of 3589–3707 cm⁻¹, while bending deformations appear between 1576–1646 cm⁻¹. bohrium.comresearchgate.net These studies also note that spectral peaks can be red-shifted in response to increasing solvent permittivity and polarity. bohrium.comresearchgate.net

| Vibrational Mode | Typical Experimental Range (FT-IR/FT-Raman) | Typical Calculated Range (DFT) | Assignment |

|---|---|---|---|

| N-H Stretching | ~3300-3500 | 3589–3707 bohrium.comresearchgate.net | Asymmetric and symmetric stretching of amino (NH₂) groups. |

| C=N Stretching | ~1641 | 1576-1646 bohrium.comresearchgate.net | Stretching of the pyrimidine ring bonds. |

| Aromatic C-C Stretching | ~1542 | 1564-1580 derpharmachemica.com | Stretching of the phenyl ring bonds. |

| N-H Bending | Not specified | 1576–1646 bohrium.comresearchgate.net | Bending deformation of amino (NH₂) groups. |

Free Energy Calculations (e.g., MM/GBSA, LIE) for Binding Affinity Prediction

Predicting the binding affinity between a ligand and its protein target is a cornerstone of computational drug design. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used approach for estimating the binding free energy of a ligand-protein complex. tandfonline.comidrblab.orgresearchgate.net This end-point method has been successfully applied to study the inhibition mechanisms of various compounds, including pyrimidine derivatives. tandfonline.comresearchgate.net

The MM/GBSA calculation estimates the binding free energy (ΔG_bind) by summing several energy components. idrblab.org These include the change in molecular mechanics energy in the gas phase (ΔE_MM), which comprises internal, van der Waals (ΔE_vdW), and electrostatic (ΔE_ele) energies, and the solvation free energy (ΔG_solv). idrblab.orgresearchgate.net The solvation energy is further divided into polar and non-polar contributions. idrblab.org Studies have shown that for many inhibitors, van der Waals interactions and non-polar solvation energies are the major favorable contributors to binding affinity. researchgate.net While computationally intensive, these calculations provide a quantitative measure of binding strength that can rank potential inhibitors and guide further optimization. tandfonline.com

In Silico Screening and De Novo Drug Design Methodologies

The discovery of novel drug candidates has been accelerated by the use of in silico screening and de novo design. nih.govmdpi.com These computational strategies allow for the rapid evaluation of vast chemical spaces to identify promising molecules.

In silico screening involves the use of computational methods, such as molecular docking, to search large compound libraries for molecules that are likely to bind to a specific biological target. nih.govgrafiati.com A common strategy is to perform a virtual screen of compounds that are structurally similar to a known inhibitor. nih.gov For example, a virtual screening of the PubChem database was used to find novel inhibitors of the enzyme EHMT2, starting from a known pyrimidine-2,4-diamine-based inhibitor. nih.gov

De novo drug design, on the other hand, involves creating novel molecules from scratch. mdpi.com Modern approaches often employ deep learning and reinforcement learning techniques, such as those using Transformer-based architectures, to generate molecules with desired properties like high binding affinity and drug-likeness. mdpi.com

Design of Novel Inhibitors with Enhanced Efficacy and Selectivity

Structure-guided drug design is a powerful strategy for developing novel inhibitors with improved potency and selectivity. This process often begins with a known chemical scaffold, such as the phenylpyrimidine-2,4-diamine core, which has proven to be a valuable starting point for developing kinase inhibitors. acs.org

By analyzing the binding mode of a lead compound within the ATP-binding site of a target kinase, researchers can identify opportunities for chemical modification. acs.orgresearchgate.net For instance, docking studies might reveal that adding or modifying substituents on the phenyl or pyrimidine rings could form additional hydrogen bonds or hydrophobic interactions with key amino acid residues in the active site, thereby enhancing binding affinity. acs.orgresearchgate.net This rational design approach has led to the synthesis of N²,N⁴-disubstituted pyrimidine-2,4-diamines as potent dual inhibitors of cyclin-dependent kinases (CDK2) and CDK9. acs.orgrsc.org The goal is to create derivatives with superior inhibitory activity (lower IC₅₀ values) and selectivity against off-target kinases, which is crucial for minimizing side effects. acs.orgresearchgate.net

| Compound Series | Target Kinase(s) | Design Strategy | Potency Example |

|---|---|---|---|

| N⁴-(thiazol-2-yl)-N²-(phenyl)pyrimidine-2,4-diamines | CDK2/CDK9 acs.org | Structure-guided modification of a lead compound to improve interactions in the ATP-binding site. acs.org | Compound 20a showed IC₅₀ values of 0.004 µM (CDK2) and 0.009 µM (CDK9). acs.org |

| N²,N⁴-disubstituted pyrimidine-2,4-diamines | CDK2/CDK9 rsc.org | Exploration of structure-activity relationships (SAR) by varying substituents on the phenyl rings. rsc.org | Compound 3c exhibited an IC₅₀ of 65 nM against CDK9. rsc.org |

| 5-Aryl-substituted (piperdin-4-yl)pyrimidine-2,4-diamines | TAM Kinases (Tyro3, Axl, Mer) researchgate.net | SAR studies on the 5th position of the pyrimidine ring to achieve selectivity. researchgate.net | Compounds 6f , 7b , and 7f showed potent and selective inhibition of Axl, Tyro3, and Mer, respectively. researchgate.net |

| Pyrimidine-4,6-diamine derivatives | JAK3 tandfonline.com | QSAR-driven screening and design to identify covalent inhibitors. tandfonline.com | Newly designed inhibitors showed high predicted potency (pIC₅₀ values from 6 to 8). tandfonline.com |

Retrosynthetic Analysis for Feasible Synthesis of Designed Compounds

Once a promising new inhibitor is designed in silico, a feasible synthetic route must be developed. Retrosynthetic analysis is a technique used to plan the synthesis by deconstructing the target molecule into simpler, readily available starting materials. tandfonline.com

For complex pyrimidine derivatives, the synthesis often involves multiple steps. A general strategy for synthesizing N²,N⁴-disubstituted pyrimidine-2,4-diamines involves the sequential reaction of a dichloropyrimidine intermediate with different amines. acs.orgrsc.org For example, the synthesis of N⁴-(substituted thiazol-2-yl)-N²-(4-substituted phenyl)pyrimidine-2,4-diamines started with a commercially available 5-substituted-2,4-dichloropyrimidine. acs.org This intermediate first reacted with a substituted 2-aminothiazole, followed by a second reaction with a substituted aniline (B41778) to yield the final target compound. acs.org Such well-defined synthetic routes are crucial for the practical production and subsequent biological testing of the newly designed molecules. tandfonline.comwits.ac.za

Spectroscopic Characterization Techniques for 6 Phenylpyrimidine 2,4 Diamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules like 6-Phenylpyrimidine-2,4-diamine. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectroscopy of pyrimidine (B1678525) derivatives, the chemical shifts are typically observed in the aromatic region. For this compound, the protons on the phenyl ring and the pyrimidine ring, as well as the protons of the amino groups, will give rise to distinct signals. A patent for novel pyrimidine compounds provides some ¹H NMR data, indicating a complex multiplet for the aromatic protons in the range of δ 7.13-7.95 ppm when measured in DMSO-d6. google.com The protons of the two amino groups are expected to appear as broad singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts in the ¹³C NMR spectrum of pyrimidines are characteristic of the aromatic structure. thieme-connect.de For this compound, distinct signals would be expected for the carbon atoms of the pyrimidine ring and the phenyl group. The carbons bearing the amino groups (C2 and C4) and the phenyl group (C6) would have characteristic chemical shifts influenced by these substituents. While general principles of ¹³C NMR of pyrimidines are well-established, specific experimental data for this compound is not readily available in the surveyed literature. thieme-connect.dethieme-connect.de

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amino groups, typically in the region of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic rings, C=N and C=C stretching vibrations within the pyrimidine and phenyl rings (typically in the 1500-1650 cm⁻¹ region), and various bending vibrations. Specific experimental IR data for this compound is not detailed in the available search results.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. arkat-usa.org For this compound (C₁₀H₁₀N₄), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the molecular formula. arkat-usa.org Fragmentation patterns observed in the mass spectrum can also offer structural information. While the use of mass spectrometry for the analysis of pyrimidine derivatives is common, specific mass spectral data for this compound was not found in the provided search results. google.comgoogle.comgoogle.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound. The UV spectrum of pyrimidines is highly dependent on the substitution pattern and the tautomeric form of the ring. thieme-connect.dethieme-connect.de Unsubstituted pyrimidine exhibits two absorption bands. thieme-connect.dethieme-connect.de For this compound, the presence of the phenyl group and amino groups would be expected to cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic shift). Detailed experimental UV-Vis data for this compound is not available in the surveyed literature.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the vibrations of non-polar bonds and symmetric vibrations. For this compound, FT-Raman spectroscopy could be used to identify the vibrations of the pyrimidine and phenyl rings. While a powerful technique for structural analysis, specific experimental Raman spectroscopic data for this compound has not been reported in the available search results.

X-ray Structural Studies for Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. sci-hub.se A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about the planarity of the pyrimidine and phenyl rings, as well as intermolecular interactions such as hydrogen bonding in the solid state. sci-hub.se A search of the available literature did not yield any reports on the single-crystal X-ray structure of this compound.

Future Perspectives and Translational Research on 6 Phenylpyrimidine 2,4 Diamine

Development of Next-Generation Therapeutic Agents Based on the Pyrimidine (B1678525) Scaffold

The inherent versatility of the pyrimidine ring, capable of forming multiple hydrogen bonds and acting as a bioisostere for other aromatic systems, has made it a cornerstone in the design of novel therapeutic agents. nih.gov Researchers are actively modifying the 6-phenylpyrimidine-2,4-diamine core to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com A key strategy involves the integration of different pharmacophores to create novel molecules with synergistic effects. researchgate.net

Intensive structural modifications of the pyrimidine scaffold are leading to the identification of highly potent and selective inhibitors for various targets. For instance, derivatives of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine have been developed as dual inhibitors of cyclin-dependent kinase 6 (CDK6) and CDK9, showing promise in cancer therapy. researchgate.net Similarly, the 2,4-dianilinopyrimidine scaffold is being explored for the development of novel Focal Adhesion Kinase (FAK) inhibitors. nih.govnih.gov These next-generation agents often exhibit improved efficacy and safety profiles compared to their predecessors.

| Derivative Class | Target(s) | Therapeutic Area | Key Findings |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | CDK6, CDK9 | Cancer | Identification of potent dual inhibitors with balanced activity and good selectivity over CDK2. researchgate.net |

| 2,4-dianilinopyrimidine | FAK | Cancer | Design of potent anti-FAK agents with significant antiproliferative effects against various cancer cell lines. nih.gov |

| 4- or 6-phenyl-pyrimidine | JAK3 | Autoimmune Diseases | Development of highly potent and selective covalent inhibitors targeting a unique cysteine residue in JAK3. nih.gov |

| N2, N4-diphenylpyridine-2,4-diamine | EGFR | Cancer (NSCLC) | Synthesis of deuterated derivatives to overcome C797S-mediated resistance in EGFR. nih.gov |

Strategies for Overcoming Drug Resistance Mechanisms

A significant challenge in cancer therapy is the emergence of drug resistance. Researchers are employing several chemical strategies to overcome resistance associated with pyrimidine-based inhibitors. One approach involves designing inhibitors with distinct binding modes that can accommodate mutations in the target protein. For example, to combat resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC), fourth-generation inhibitors are being developed with additional interactions to compensate for the loss of conventional covalent bonds. nih.gov

Another strategy is the development of covalent inhibitors that form a permanent bond with a non-catalytic cysteine residue in the target kinase, a method that has proven effective for overcoming resistance. nih.gov Furthermore, combination therapy, using drugs with non-overlapping resistance profiles, is a well-established clinical approach to mitigate the development of resistance. nih.gov The inhibition of pyrimidine synthesis itself has also been shown to sensitize cancer cells to conventional chemotherapy and overcome resistance mechanisms. frontiersin.org

Exploration of Novel Biological Targets and Disease Indications

While pyrimidine derivatives have a well-established role in oncology, their therapeutic potential extends to a wide range of diseases. The this compound scaffold is being investigated for its activity against novel biological targets, opening up new therapeutic avenues.

Research has identified pyrimidine-2,4-diamine analogues that target GTSE1 (G2 and S-phase expressed 1), a protein overexpressed in some cancers, leading to the inhibition of cancer cell proliferation, migration, and invasion. nih.gov Additionally, derivatives of 4- or 6-phenyl-pyrimidine have been designed as highly selective inhibitors of Janus kinase 3 (JAK3), a key target for autoimmune diseases. nih.gov The versatility of the pyrimidine scaffold allows for its application in diverse therapeutic areas, including anti-infectives, immunology, neurological disorders, and chronic pain. mdpi.com

| Compound/Derivative | Novel Target | Disease Indication | Mechanism of Action |

| Pyrimidine-2,4-diamine analogues | GTSE1 | Colorectal and Non-small cell lung cancer | Suppresses GTSE1 transcription and expression, inducing cell cycle arrest and senescence. nih.gov |

| 4- or 6-phenyl-pyrimidine derivatives | JAK3 | Autoimmune Diseases | Covalently binds to a unique cysteine residue (Cys909) in JAK3, leading to potent and selective inhibition. nih.gov |

| 2,4-diaminopyrimidine (B92962) derivatives | FAK | Various Cancers | Inhibits Focal Adhesion Kinase, playing a crucial role in cell adhesion, proliferation, and migration. nih.gov |

| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives | CDK6/9 | Cancer | Dual inhibition of CDK6 and CDK9, suppressing downstream signaling pathways and inducing apoptosis. researchgate.net |

Advanced Preclinical and Clinical Evaluation of Promising Analogues

Promising analogues of this compound are undergoing rigorous preclinical and clinical evaluation to assess their therapeutic potential. For example, a pyrimidine-2,4-diamine analogue, Y18, has demonstrated effective tumor growth inhibition in vivo with minimal side effects. nih.gov This compound also exhibited a suitable half-life and oral bioavailability, making it a viable candidate for further development. nih.gov

In another study, a selective JAK3 inhibitor based on the 6-phenyl-pyrimidine scaffold, compound 12, showed significant suppression of delayed-type hypersensitivity responses in mice, a model for autoimmune reactions. nih.gov This compound also displayed favorable pharmacokinetic properties suitable for in vivo use. nih.gov These preclinical successes are crucial for advancing these compounds into clinical trials to evaluate their safety and efficacy in humans.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Drug Discovery

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-phenylpyrimidine-2,4-diamine, and how are intermediates characterized?

- Methodology : A common route involves nucleophilic substitution of 2,4-dichloropyrimidine with 4-phenylbutylamine in dimethylformamide (DMF) under reflux, followed by Suzuki coupling to introduce the phenyl group. Key intermediates are purified via column chromatography (silica gel, CHCl₃/CH₃OH 10:1) and characterized using NMR (e.g., δ 4.38 ppm for CH₂, aromatic protons at 7.45–8.04 ppm) and elemental analysis (C, H, N, Cl) .

- Validation : Confirm purity via TLC (Rf 0.55–0.58) and melting point analysis (mp 209–212°C) .

Q. How do substituents at the N4 and C6 positions influence the compound’s solubility and reactivity?

- Experimental Design : Compare derivatives with substituents like 4-chlorophenyl (N4) and 1-naphthylmethyl (C6). Solubility is assessed in DMSO and methanol; reactivity is tested via oxidation (KMnO₄ in acetic acid) and nucleophilic substitution (NaOMe in ethanol).

- Key Findings : Bulky substituents (e.g., naphthyl) reduce solubility in polar solvents but enhance stability under oxidative conditions .

Q. What analytical techniques are critical for verifying structural integrity?

- Protocol : Use NMR to confirm NH₂ protons (δ 5.57–5.69 ppm) and aromatic regions. Mass spectrometry (ESI-MS) validates molecular weight (e.g., 318.4 g/mol for C₂₀H₂₂N₄). Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition?

- Strategy : Synthesize analogs with variations at N4 (e.g., 4-chloro-2-fluorophenyl) and C6 (e.g., 2,5-dimethoxybenzyl). Test inhibitory activity against receptor tyrosine kinases (e.g., VEGFR2, PDGFRβ) using enzymatic assays (IC₅₀ values).

- Data Insights : N4-chloro derivatives show 10-fold higher potency (IC₅₀ = 0.2 μM) than unsubstituted analogs .

- Contradiction Resolution : Conflicting data on C6-methyl vs. benzyl groups’ efficacy can be resolved by comparing cellular uptake via LC-MS .

Q. What mechanisms underlie contradictory biological activity data across in vitro vs. in vivo models?

- Hypothesis Testing : In vitro assays may overlook metabolic stability. Conduct liver microsome studies (e.g., human CYP450 isoforms) to assess compound half-life. Validate findings in xenograft models (e.g., antiangiogenic activity in murine tumors) .

- Case Study : A 6-(2-pyridin-2-ylethyl) analog showed 80% tumor growth inhibition in vivo despite moderate in vitro activity (IC₅₀ = 1.5 μM), attributed to enhanced tissue penetration .

Q. How can reaction conditions be optimized to avoid byproducts during scale-up?

- Process Chemistry : For the condensation of 2-chloro-3,5-dimethoxybenzyl chloride with pyrimidine-2,4-diamine, use continuous flow reactors (residence time 30 min, 80°C) to minimize dimerization. Monitor via in-line IR spectroscopy for real-time byproduct detection .

Key Recommendations

- Data Reproducibility : Replicate SAR findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Safety Protocols : Handle intermediates with chloro/fluorophenyl groups under fume hoods; follow H303/H313/H333 safety guidelines .

- Advanced Tools : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes of C6-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.